N-(cyclohexylcarbamothioyl)-2-nitrobenzamide
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Overview
Description
N-(cyclohexylcarbamothioyl)-2-nitrobenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block for more complex chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbamothioyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylcarbamothioyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products Formed
Reduction: N-(cyclohexylcarbamothioyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(cyclohexylcarbamothioyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
N-(cyclohexylcarbamothioyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities
Agriculture: The compound can be used as a precursor for designing agrochemicals with herbicidal or pesticidal properties.
Materials Science: It serves as a building block for synthesizing advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylcarbamothioyl)-2-nitrobenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butylcarbamothioyl)-2-nitrobenzamide
- N-(cyclohexylcarbamothioyl)benzamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide
Uniqueness
N-(cyclohexylcarbamothioyl)-2-nitrobenzamide is unique due to its specific combination of a cyclohexyl group and a nitrobenzamide moiety This structural arrangement imparts distinct physicochemical properties and biological activities compared to other thiourea derivatives
Properties
IUPAC Name |
N-(cyclohexylcarbamothioyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-13(11-8-4-5-9-12(11)17(19)20)16-14(21)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBDXGHWXGOQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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